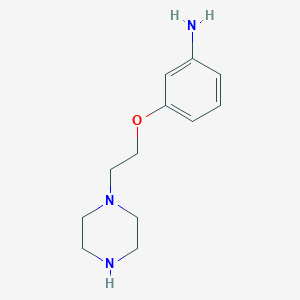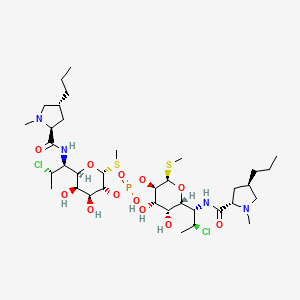
6'-HydroxyN-DesisopropylDelavirdine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-HydroxyN-DesisopropylDelavirdine is a metabolite of Delavirdine, which is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor. This compound is known for its role in the inhibition of viral replication, particularly in the context of HIV treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-HydroxyN-DesisopropylDelavirdine involves multiple steps, including the Fischer indole synthesis, Heck alkylation, and transformation of intermediate compounds. The Fischer indole synthesis is a key step, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole .
Industrial Production Methods
Industrial production methods for 6’-HydroxyN-DesisopropylDelavirdine are not extensively documented. the use of environmentally benign solvents like water and the application of green chemistry principles are encouraged to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6’-HydroxyN-DesisopropylDelavirdine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6’-HydroxyN-DesisopropylDelavirdine has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its role in inhibiting viral replication.
Medicine: Explored for its therapeutic potential in treating viral infections, particularly HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mecanismo De Acción
The mechanism of action of 6’-HydroxyN-DesisopropylDelavirdine involves binding directly to viral reverse transcriptase (RT) and blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This disruption occurs by interfering with the enzyme’s catalytic site, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6’-HydroxyN-DesisopropylDelavirdine include other metabolites of Delavirdine, such as:
6’-HydroxyN-DesisopropylDelavirdine-d8: An isotope-labeled analog used for research purposes.
Delavirdine: The parent compound, a BHAP reverse transcriptase inhibitor.
Uniqueness
6’-HydroxyN-DesisopropylDelavirdine is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory effects on viral reverse transcriptase compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H22N6O4S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[2-[4-(3-amino-6-oxo-1H-pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C19H22N6O4S/c1-30(28,29)23-13-2-4-15-12(10-13)11-16(21-15)19(27)25-8-6-24(7-9-25)18-14(20)3-5-17(26)22-18/h2-5,10-11,21,23H,6-9,20H2,1H3,(H,22,26) |
Clave InChI |
BGMBSVSNLDPVGY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=O)N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


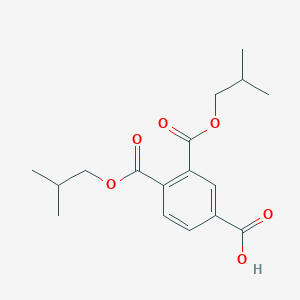
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
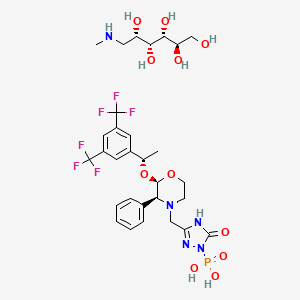
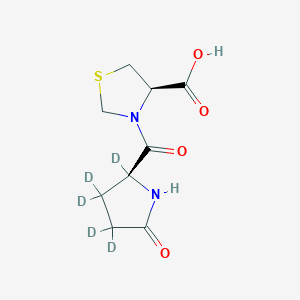
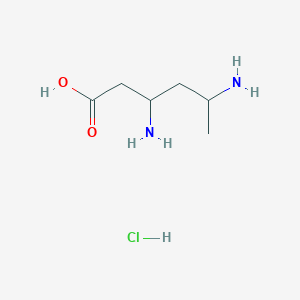
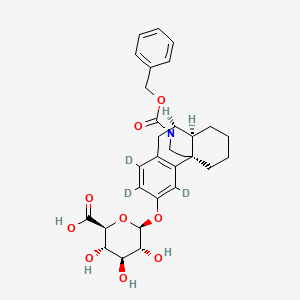
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)


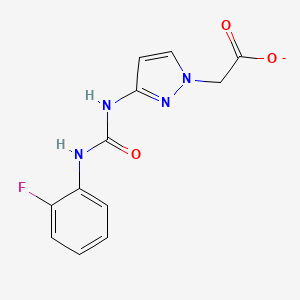
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
